1-Deoxy-1-nitro-D-glucitol
1-Deoxy-1-nitro-D-glucitol
Brand Name:
Vulcanchem
CAS No.:
14199-88-3
VCID:
VC20994960
InChI:
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1
SMILES:
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Molecular Formula:
C6H13NO7
Molecular Weight:
211.17 g/mol
1-Deoxy-1-nitro-D-glucitol
CAS No.: 14199-88-3
Cat. No.: VC20994960
Molecular Formula: C6H13NO7
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14199-88-3 |
|---|---|
| Molecular Formula | C6H13NO7 |
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol |
| Standard InChI | InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1 |
| Standard InChI Key | HOFCJTOUEGMYBT-SLPGGIOYSA-N |
| Isomeric SMILES | C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] |
| SMILES | C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
| Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator